molecular formula C12H18N4O4 B2494213 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 868228-65-3

6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2494213
CAS No.: 868228-65-3
M. Wt: 282.3
InChI Key: MKRQJMZBBVCGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure integrates two pharmaceutically relevant motifs: a piperazine ring bearing a 2-hydroxyethyl substituent and a tetrahydropyrimidine-2,4-dione (dihydrouracil) core . The 4-(2-hydroxyethyl)piperazine group is a common feature in bioactive molecules and is frequently employed to optimize solubility and the pharmacokinetic profile of lead compounds . The tetrahydropyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers are exploring this and related scaffolds for various applications, including as potential orexin receptor agonists , which are targets for treating neurological disorders like narcolepsy. Furthermore, the piperazine moiety is a ubiquitous component in compounds investigated for anticancer therapies, such as PI3K inhibitors . This combination of structural features makes the compound a valuable intermediate or scaffold for researchers working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel bioactive agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c17-6-5-15-1-3-16(4-2-15)11(19)8-9-7-10(18)14-12(20)13-9/h7,17H,1-6,8H2,(H2,13,14,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQJMZBBVCGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of piperazine derivatives with suitable electrophiles. One common method involves the reaction of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate to form the intermediate, which is then reacted with a suitable pyrimidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Acts as a buffer in biological experiments due to its ability to maintain stable pH levels.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The hydroxyethyl group and the piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent at 6-Position Core Structure Molecular Weight Key Features
Target Compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl 1,2,3,4-Tetrahydropyrimidine-2,4-dione 367.37* Hydroxyethyl group enhances solubility; piperazine improves bioavailability
6-Amino-1-benzyl-3-methyl-5-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione 2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]acetyl 1,2,3,4-Tetrahydropyrimidine-2,4-dione 542.57 Nitrobenzenesulfonyl group increases steric bulk; benzyl substitution adds lipophilicity
6-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-(2-chlorophenyl)piperazin-1-yl 1,2,3,4-Tetrahydropyrimidine-2,4-dione 396.87 Chlorophenyl group enhances receptor binding affinity; methylphenyl adds hydrophobicity
5-{2-[4-(1-Hydroxy-3-methylbutyl)piperidin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione 2-[4-(1-hydroxy-3-methylbutyl)piperidin-1-yl]-2-oxoethyl 1,2,3,4-Tetrahydropyrimidine-2,4-dione ~420.48* Piperidine (vs. piperazine) reduces basicity; branched hydroxyalkyl affects solubility
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Piperazin-1-yl 1,2,3,4-Tetrahydropyrimidine-2,4-dione 238.27 Lack of oxoethyl linker reduces flexibility; methyl groups increase metabolic stability

*Calculated based on molecular formula.

Key Observations:

  • Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., target compound, ) exhibit higher basicity, favoring salt formation and improved solubility, whereas piperidine derivatives (e.g., ) may have reduced polarity .
  • Substituent Effects : The hydroxyethyl group in the target compound contrasts with nitrobenzenesulfonyl () or chlorophenyl () groups, which introduce steric hindrance or electronic effects, respectively.

Pharmacological and Functional Comparisons

Antioxidant Activity:

Tetrahydropyrimidine-dione derivatives, such as 6-methyl-2-thioxo analogs, have demonstrated radical scavenging activity. For example, compound 3c in showed an IC50 of 0.6 mg/mL in diphenyl picrylhydrazine assays.

Receptor Binding and Selectivity:

  • Piperazine-linked compounds (e.g., ) often target serotonin or dopamine receptors due to their structural similarity to neurotransmitters.
  • The chlorophenyl group in may enhance affinity for G-protein-coupled receptors, whereas the hydroxyethyl group in the target compound could favor interactions with hydrophilic binding pockets.

Metabolic Stability:

Methyl-substituted analogs (e.g., ) show increased resistance to cytochrome P450 oxidation compared to hydroxyethyl derivatives, which may undergo faster clearance .

Physicochemical Properties

Table 2: Solubility and Stability Trends

Compound Aqueous Solubility* LogP* Stability Notes
Target Compound High ~0.5 Hydroxyethyl may confer hygroscopicity
6-[4-(2-Chlorophenyl)piperazin-1-yl]-... Moderate ~3.2 Chlorophenyl increases LogP; stable in acidic conditions
1,3-Dimethyl-6-(piperazin-1-yl)-... Moderate ~1.8 Methyl groups reduce solubility but enhance crystallinity

*Predicted using fragment-based methods.

Biological Activity

6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by empirical data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol
  • IUPAC Name : 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Tetrahydropyrimidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : The introduction of the piperazine ring and hydroxyethyl group occurs through nucleophilic substitution methods.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Antimicrobial Activity

Research indicates that tetrahydropyrimidines exhibit significant antimicrobial properties. A study evaluating various derivatives showed that compounds similar to our target exhibited MIC values ranging from 0.20 to 3.25 mg/mL against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). The most potent derivatives demonstrated MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .

CompoundMIC (mg/mL)Target Organism
Compound A0.20Trichophyton mentagrophytes
Compound B0.50Staphylococcus aureus
Compound C1.00E. coli

Anticancer Activity

The compound has shown promising anticancer activity in vitro against several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The best-performing analogs exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

The biological activity of 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may also act on various receptors affecting signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of related tetrahydropyrimidine compounds:

  • Study on Antimicrobial Efficacy : A recent investigation into a series of tetrahydropyrimidines revealed that modifications in the piperazine moiety significantly enhanced antimicrobial potency .
  • Anticancer Research : Another study demonstrated that specific substitutions on the tetrahydropyrimidine scaffold improved selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the tetrahydropyrimidine core via Biginelli-like reactions using substituted urea/thiourea and β-keto esters under acidic conditions .
  • Functionalization : Introduction of the 2-oxoethyl-piperazine moiety through nucleophilic substitution or coupling reactions (e.g., alkylation of piperazine derivatives with bromoacetyl intermediates) .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (ethanol/water) are standard for isolating high-purity product.

Q. How should researchers characterize the compound’s structural integrity and purity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; tetrahydropyrimidine NH at δ 9.0–10.0 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., calculated [M+H]⁺ = ~435.2) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) for purity assessment (>95%) .

Q. What in vitro assays are suitable for initial biological screening?

  • Receptor Binding Assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine-containing compounds) using radiolabeled ligands .
  • Enzyme Inhibition Studies : Evaluate activity against phosphodiesterases (PDEs) or kinases using fluorescence-based kits .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .

Advanced Research Questions

Q. How can structural modifications resolve contradictory bioactivity data in related analogs?

Example: Discrepancies in receptor binding between fluorophenyl- and methoxyphenyl-substituted analogs :

  • Strategy : Perform comparative molecular docking (e.g., using AutoDock Vina) to analyze interactions with target receptors (e.g., 5-HT₁A).
  • Key Findings : Fluorophenyl groups enhance hydrophobic interactions, while methoxy groups may sterically hinder binding .
  • Validation : Synthesize derivatives with hybrid substituents (e.g., 4-fluoro-3-methoxyphenyl) and reassess activity .

Q. What experimental approaches elucidate the compound’s metabolic stability?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Data Interpretation : Hydroxyethyl-piperazine moieties may undergo oxidation to carboxylic acids, reducing half-life .

Q. How can researchers address low aqueous solubility in pharmacological studies?

  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO/PEG 400) for in vitro assays .
    • Develop nanocrystal or liposomal formulations for in vivo delivery .
  • Structural Optimization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions .

Data Contradiction Analysis

Q. Why do similar analogs exhibit divergent antimicrobial vs. anticancer activities?

  • Hypothesis : The tetrahydropyrimidine core’s electronics (e.g., electron-withdrawing oxo groups) influence DNA intercalation vs. enzyme inhibition .
  • Testing :
    • Antimicrobial : MIC assays against Gram+/Gram– bacteria .
    • Anticancer : Apoptosis assays (Annexin V/PI staining) .
  • Outcome : Analogs with electron-deficient cores show stronger anticancer activity due to topoisomerase inhibition .

Comparative Structural Analysis

Q. How does this compound compare to structurally related piperazine-tetrahydropyrimidine hybrids?

Feature This Compound Analog (e.g., 6-[4-(2-methoxyphenyl)piperazin-1-yl] derivatives)
Substituent 2-Hydroxyethyl-piperazine4-Methoxyphenyl-piperazine
Bioactivity Moderate PDE4 inhibition (IC₅₀ = 1.2 µM)Stronger 5-HT₁A binding (Kᵢ = 8 nM)
Solubility Low (LogP = 2.8)Moderate (LogP = 2.1)
Metabolic Stability t₁/₂ = 45 min (human microsomes)t₁/₂ = 90 min
Data derived from .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions to reduce reaction times (e.g., 30 min vs. 12 hr conventional) .
  • SAR Studies : Use fragment-based drug design (FBDD) to systematically vary substituents on the piperazine and pyrimidine rings .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., sildenafil for PDE5 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.